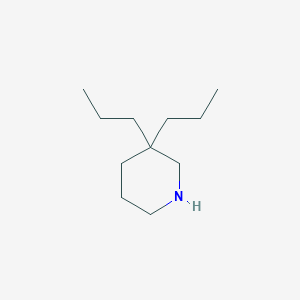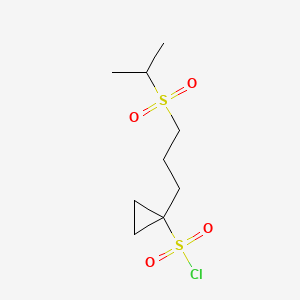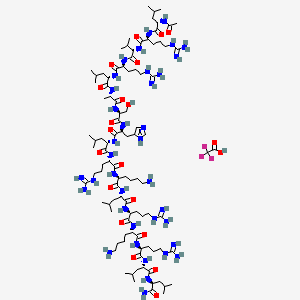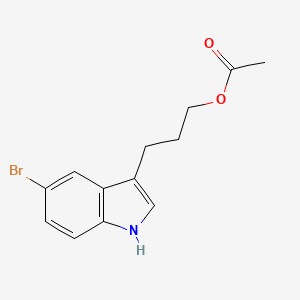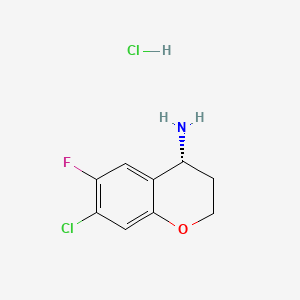![molecular formula C7H13NO2S B15327866 2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid](/img/structure/B15327866.png)
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid, also known as S-(2-methylprop-1-en-1-yl)cysteine, is a compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol . This compound is characterized by the presence of an amino group, a carboxyl group, and a sulfanyl group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid typically involves the reaction of cysteine with 2-methylprop-1-en-1-yl sulfide under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 60-80°C . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated purification systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acids depending on the reagent used.
Scientific Research Applications
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid involves its interaction with various molecular targets and pathways. The amino and sulfanyl groups allow it to form hydrogen bonds and disulfide bridges with proteins, influencing their structure and function. This compound can modulate enzyme activity and participate in redox reactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Cysteine: A naturally occurring amino acid with a similar structure but lacking the 2-methylprop-1-en-1-yl group.
Methionine: Another sulfur-containing amino acid with a different side chain structure.
Homocysteine: Similar to cysteine but with an additional methylene group in the side chain.
Uniqueness
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid is unique due to the presence of the 2-methylprop-1-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids. This structural feature allows for specific interactions and applications that are not possible with other similar compounds .
Properties
Molecular Formula |
C7H13NO2S |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-amino-3-(2-methylprop-1-enylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H13NO2S/c1-5(2)3-11-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10) |
InChI Key |
KIYXABDWQXDYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CSCC(C(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



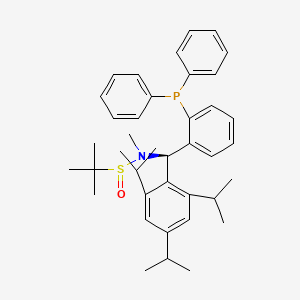
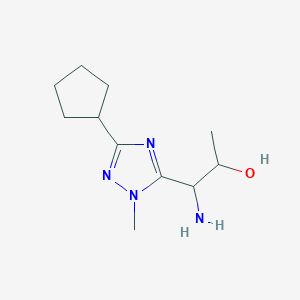
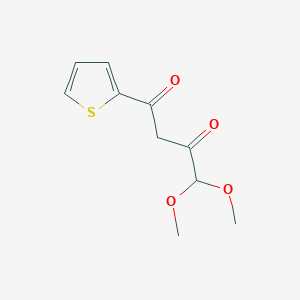
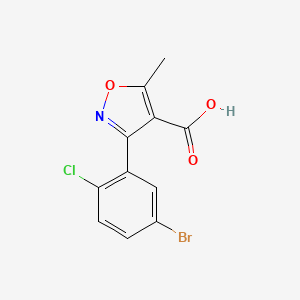
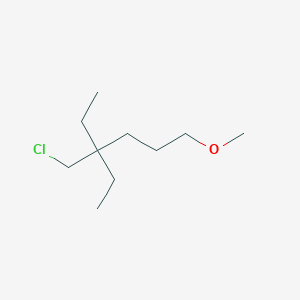
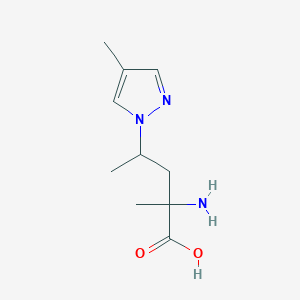
![1-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]cyclopropaneacetonitrile](/img/structure/B15327836.png)
